(S)-1-CBZ-3-AMINOMETHYL-PIPERIDINE

Description

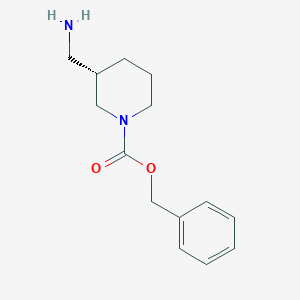

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIJQGYSIGOWOF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217977-05-3 | |

| Record name | benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of Chiral Drug Design: A Technical Guide to (S)-1-CBZ-3-Aminomethyl-piperidine

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a privileged structure, integral to the architecture of numerous therapeutic agents.[1] Its conformational rigidity and favorable physicochemical properties make it a desirable motif for drug design. The introduction of stereochemistry, particularly in the form of chiral building blocks like (S)-1-CBZ-3-aminomethyl-piperidine, unlocks a new dimension of molecular design, enabling the development of highly selective and potent pharmaceuticals. This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Characteristics

This compound, also known as (S)-benzyl 3-(aminomethyl)piperidine-1-carboxylate, is a versatile synthetic intermediate. The presence of the carbobenzyloxy (CBZ) protecting group on the piperidine nitrogen renders the secondary amine unreactive under many conditions, allowing for selective functionalization of the primary aminomethyl group. The CBZ group can be readily removed under standard hydrogenolysis conditions, providing a facile entry to the corresponding secondary amine.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | (S)-1-Boc-3-(aminomethyl)piperidine | 3-(Aminomethyl)piperidine |

| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₁H₂₂N₂O₂[2] | C₆H₁₄N₂[3] |

| Molecular Weight | 248.32 g/mol [4] | 214.31 g/mol [2] | 114.19 g/mol [3] |

| Appearance | Solid | Colorless to light yellow liquid[2] | Colorless to almost clear liquid[3] |

| Boiling Point | 385.7 °C at 760 mmHg (Predicted) | Not available | 89 °C at 18 mmHg[3] |

| Density | 1.125 g/cm³ (Predicted) | 1.008 g/mL at 25 °C[2] | 0.96 g/mL[3] |

| Refractive Index | 1.55 (Predicted) | 1.4754 (at 20 °C)[2] | 1.49 (at 20 °C)[3] |

| Storage Conditions | 2-8°C, protect from light | 0-8 °C[2] | Room Temperature[3] |

Note: Some physical properties for the title compound are predicted due to limited available experimental data.

Enantioselective Synthesis: A Biocatalytic Approach

The precise stereochemical control required for the synthesis of this compound presents a significant chemical challenge. Traditional synthetic routes often involve lengthy steps and may require chiral resolution, which is inherently inefficient. A highly effective and stereoselective method utilizes a multi-enzyme cascade, a testament to the power of biocatalysis in modern organic synthesis.[5]

This innovative approach starts from the readily available and enantiopure precursor, N-Cbz-protected L-ornithinol. The synthesis proceeds through a one-pot, two-step enzymatic cascade, which minimizes the potential for racemization of sensitive intermediates and results in a product with high enantiopurity.[5]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | CID 1502022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylmethyl 3-amino-1-piperidinecarboxylate | C13H18N2O2 | CID 2756612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Comprehensive Spectroscopic Guide to (S)-1-Cbz-3-aminomethyl-piperidine: Interpretation and Predicted Data for Drug Development

Abstract

(S)-1-Cbz-3-aminomethyl-piperidine is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure, featuring a piperidine core, a primary amine, and a carbamate-protected secondary amine, necessitates precise analytical characterization to ensure identity, purity, and stereochemical integrity. This technical guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. Given the scarcity of consolidated, publicly available experimental spectra, this document synthesizes data from structurally analogous compounds and first principles of spectroscopic interpretation. It is designed to serve as an essential reference for researchers, chemists, and quality control professionals in the pharmaceutical industry, offering not only predicted spectral data but also the underlying scientific rationale and validated experimental protocols.

Molecular Structure and Key Spectroscopic Features

The strategic placement of the benzyloxycarbonyl (Cbz or Z) group serves to protect the piperidine nitrogen, reducing its nucleophilicity and allowing for selective reactions at the primary aminomethyl group.[1] The key structural components that give rise to distinct spectroscopic signatures are the monosubstituted benzene ring, the carbamate linkage, the chiral piperidine ring, and the primary aminomethyl side chain.

Figure 1: Chemical structure of this compound with key functional moieties highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound, providing information on the connectivity, chemical environment, and stereochemistry of the molecule. Predictions are based on analysis of similar structures, such as (R)-3-amino-1-N-Cbz-piperidine and (S)-1-Boc-3-aminomethyl-piperidine.[2][3]

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is expected to be complex due to the presence of the rigidifying Cbz group, which can lead to broadened signals or distinct resonances for axial and equatorial protons on the piperidine ring due to slow conformational exchange at room temperature.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Expert Insights |

|---|---|---|---|---|

| ~ 7.35 | Multiplet | 5H | Ar-H | Protons of the monosubstituted benzene ring. The multiplet pattern arises from ortho, meta, and para couplings. |

| ~ 5.14 | Singlet | 2H | Ph-CH₂ -O | Benzylic protons. They appear as a singlet as there are no adjacent protons. Their downfield shift is due to the adjacent oxygen and aromatic ring. |

| ~ 4.0 - 4.2 | Broad Multiplet | 2H | Piperidine CH (axial, equatorial) | Protons on carbons adjacent to the carbamate nitrogen (C2, C6) are significantly deshielded. Rotational hindrance can cause these to be broad or split. |

| ~ 2.5 - 2.8 | Multiplet | 3H | Piperidine CH (axial), -CH₂ -NH₂ | Includes the aminomethyl protons, which are adjacent to the primary amine, and piperidine protons adjacent to the nitrogen. D₂O exchange will cause the NH₂ signal to disappear and can simplify this region.[4] |

| ~ 1.7 - 1.9 | Multiplet | 3H | Piperidine CH (equatorial), CH -CH₂NH₂ | The methine proton at the chiral center (C3) and other upfield piperidine protons. |

| ~ 1.4 - 1.6 | Multiplet | 2H | Piperidine CH₂ | Protons on the C4 and C5 positions of the piperidine ring. |

| ~ 1.3 (variable) | Broad Singlet | 2H | -NH₂ | The primary amine protons. This signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature. It will disappear upon D₂O exchange.[4] |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a count of unique carbon environments and confirms the presence of key functional groups.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale & Expert Insights |

|---|---|---|

| ~ 155.5 | C =O (Carbamate) | The carbamate carbonyl carbon has a characteristic chemical shift, which is more shielded than ester or amide carbonyls due to resonance from two adjacent heteroatoms.[5][6] |

| ~ 136.8 | Ar-C (Quaternary) | The ipso-carbon of the benzene ring attached to the benzylic CH₂ group. |

| ~ 128.5 - 127.8 | Ar-C H | Aromatic carbons of the Cbz group. Typically three distinct signals are observed. |

| ~ 67.1 | Ph-C H₂-O | The benzylic carbon, shifted downfield by the adjacent oxygen. |

| ~ 47.2 | C H₂-NH₂ | The aminomethyl carbon, adjacent to the primary nitrogen. |

| ~ 45.1, 44.3 | Piperidine C H₂ (C2, C6) | Carbons adjacent to the ring nitrogen. Two signals may be present due to the influence of the C3 substituent. |

| ~ 37.5 | Piperidine C H (C3) | The chiral methine carbon bearing the aminomethyl substituent. |

| ~ 29.0, 24.5 | Piperidine C H₂ (C4, C5) | The remaining aliphatic carbons of the piperidine ring. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The choice of solvent is critical; while CDCl₃ is common, DMSO-d₆ can be advantageous for resolving N-H protons.

Methodology:

-

Sample Preparation: Dissolve 10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~12 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A spectral width of ~220 ppm, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are typical.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

-

Validation (D₂O Exchange): To confirm the assignment of the -NH₂ protons, add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The disappearance of the signal at ~1.3 ppm would validate its assignment to the exchangeable amine protons.[4]

Figure 2: Standard workflow for NMR spectroscopic analysis and validation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum Analysis

The spectrum will be dominated by absorptions from the primary amine, the carbamate group, and the aromatic ring.

Table 3: Predicted IR Absorption Bands (ATR-FTIR)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale & Expert Insights |

|---|---|---|---|---|

| 3350 - 3250 | Medium, Two Bands | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Primary amines characteristically show two distinct N-H stretching bands in this region.[4][7] |

| 3060 - 3030 | Medium-Weak | C-H Stretch (sp²) | Aromatic Ring | These absorptions are characteristic of C-H bonds on a benzene ring. |

| 2940 - 2850 | Medium | C-H Stretch (sp³) | Piperidine & -CH₂- | Aliphatic C-H stretching vibrations from the piperidine ring and methylene groups. |

| ~ 1690 | Strong | C=O Stretch | Carbamate (-O-(C=O)-N) | The strong carbonyl absorption is a hallmark of the Cbz group. Its position is typical for carbamates, slightly lower than ketones due to resonance.[8] |

| 1600, 1495 | Medium-Weak | C=C Stretch | Aromatic Ring | Characteristic skeletal vibrations of the benzene ring. |

| 1580 - 1650 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration is another key indicator of a primary amine.[7] |

| 1420 - 1380 | Strong | C-N Stretch | Carbamate / Aromatic Amine | The C-N bond of the carbamate has significant double bond character, leading to a strong absorption in this region. |

| 1250 - 1020 | Medium | C-N Stretch | Aliphatic Amine | The C-N bonds of the piperidine ring and the aminomethyl group will appear in this region.[7] |

| 740, 695 | Strong | C-H Out-of-Plane Bend | Monosubstituted Benzene | These two strong bands are highly characteristic of a monosubstituted aromatic ring. |

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Application: Place one to two drops of the liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information from its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique suitable for confirming the molecular weight, while Electron Ionization (EI) would induce more extensive fragmentation.

Predicted Mass Spectrum Analysis (ESI/EI)

The molecular formula of this compound is C₁₄H₂₀N₂O₂.

-

Molecular Weight: 248.32 g/mol

Expected Peaks (ESI, positive mode):

-

m/z 249.16: The protonated molecular ion [M+H]⁺. This should be the base peak or a very prominent peak.

-

m/z 271.14: The sodium adduct [M+Na]⁺, which is commonly observed.

Key Fragmentation Pathways (EI or CID): The fragmentation of the molecular ion (M⁺˙, m/z 248) in EI-MS or the [M+H]⁺ ion in tandem MS (MS/MS) is predictable based on the stability of the resulting fragments.[9] The Cbz group provides a very characteristic fragmentation pattern.

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the benzyl-oxygen bond to form the highly stable tropylium cation (m/z 91). This is often the base peak in the EI spectrum of Cbz-protected compounds.

-

Loss of Toluene: A rearrangement can lead to the loss of toluene (C₇H₈, 92 Da).

-

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a common pathway for carbamates.

-

Piperidine Ring Fragmentation: Alpha-cleavage next to the ring nitrogen or cleavage of the aminomethyl side chain are also possible.

Figure 3: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry (ESI-MS)

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap). Set the instrument to positive ion mode.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Parameter Optimization: Optimize key ESI parameters, including capillary voltage (~3-4 kV), nebulizing gas pressure, and source temperature, to achieve a stable and robust signal for the [M+H]⁺ ion.

-

Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecular ion and any adducts. For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 249) and subjecting it to collision-induced dissociation (CID) to generate and detect the fragment ions.

Conclusion

The comprehensive spectroscopic analysis of this compound is critical for its application in pharmaceutical development. This guide provides a robust, predictive framework for its characterization. The key identifiers are:

-

¹H NMR: Signals for the monosubstituted benzene ring (~7.35 ppm), the benzylic singlet (~5.14 ppm), and a complex aliphatic region for the piperidine core.

-

¹³C NMR: The characteristic carbamate carbonyl peak at ~155.5 ppm.

-

IR: A strong carbamate C=O stretch (~1690 cm⁻¹), two N-H stretches for the primary amine (~3300 cm⁻¹), and strong bands at ~740/695 cm⁻¹ for the monosubstituted ring.

-

MS: A protonated molecular ion at m/z 249 and a characteristic fragment or base peak at m/z 91 corresponding to the tropylium ion.

By correlating the data from these orthogonal analytical techniques, researchers and scientists can confidently confirm the structure, purity, and integrity of this vital synthetic intermediate.

References

-

Bossa, J. B., et al. (2008). Infrared spectra of carbamic acid and its dimer in the gas phase. Journal of the American Chemical Society. Available at: [Link]

-

Fournier, J. A., et al. (2020). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂⁻ Complexes. ACS Publications. Available at: [Link]

-

Hisatsune, I. C., & Adl, T. (1971). Low-temperature infrared study of ammonium carbamate formation. ResearchGate. Available at: [Link]

-

Jiang, L., et al. (2018). Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts. ResearchGate. Available at: [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Amines. University of California, Los Angeles. Available at: [Link]

-

Fawcett, F. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric disubstituted piperidines. Royal Society of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

-

Reddit. (2020). chemical shift of carbamate. r/OrganicChemistry. Available at: [Link]

-

Lusi, M., et al. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. SciSpace. Available at: [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

-

Clark, J. (2015). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

Chad's Prep. (2018). 15.6c Interpreting NMR Example 3. YouTube. Available at: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

-

Yurttaş, L., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. Available at: [Link]

-

Le, B. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Available at: [Link]

-

TMP Chem. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Aminomethyl-1-N-Boc-piperidine(162167-97-7) 1H NMR [m.chemicalbook.com]

- 3. (R)-3-AMINO-1-N-CBZ-PIPERIDINE(1044560-96-4) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. reddit.com [reddit.com]

- 6. scispace.com [scispace.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide on the Molecular Structure and Conformation of (S)-1-CBZ-3-Aminomethyl-piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(S)-1-CBZ-3-aminomethyl-piperidine, a chiral synthetic building block, holds significant importance in medicinal chemistry and drug discovery. Its rigid piperidine scaffold, coupled with the stereochemically defined aminomethyl side chain, provides a valuable platform for the design of novel therapeutics, particularly those targeting the central nervous system. This guide offers a comprehensive exploration of the molecular structure and conformational landscape of this molecule. We will delve into its stereochemistry, predict its most stable conformations based on established principles of organic chemistry, and outline a robust synthetic pathway. Furthermore, we will discuss the analytical techniques crucial for its characterization and quality control. This document is intended to serve as a technical resource for researchers engaged in the synthesis and application of piperidine-based compounds in drug development.

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved metabolic stability and bioavailability. The introduction of chirality to the piperidine scaffold further enhances its utility, allowing for precise three-dimensional arrangements of functional groups to optimize interactions with biological targets.[2] this compound is a prime example of a chiral piperidine derivative that serves as a key intermediate in the synthesis of complex bioactive molecules.[3] The carbobenzyloxy (CBZ) protecting group on the piperidine nitrogen facilitates controlled synthetic transformations, while the primary amine on the stereocenter at the 3-position provides a handle for further functionalization.

Molecular Structure and Stereochemistry

The systematic IUPAC name for this compound is benzyl (S)-3-(aminomethyl)piperidine-1-carboxylate. Its molecular formula is C₁₄H₂₀N₂O₂, with a corresponding molecular weight of 248.33 g/mol .[4] The key structural features are:

-

A Piperidine Ring: A six-membered saturated heterocycle containing one nitrogen atom.

-

A Carbobenzyloxy (CBZ) Group: A protecting group attached to the piperidine nitrogen.

-

An Aminomethyl Group: A -CH₂NH₂ substituent at the 3-position of the piperidine ring.

-

A Chiral Center: The carbon atom at the 3-position of the piperidine ring is a stereocenter with an (S) configuration.

The presence of the chiral center dictates the specific three-dimensional arrangement of the aminomethyl group, which is crucial for its biological activity.

Conformational Analysis: The Chair Conformation and Substituent Orientation

While a definitive X-ray crystal structure for this compound is not publicly available, we can predict its most stable conformation based on well-established principles of conformational analysis of substituted piperidines.

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either an axial or equatorial position.

For 3-substituted piperidines, the conformational equilibrium is influenced by the steric bulk of the substituent and any potential intramolecular interactions. Generally, larger substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions.

In the case of this compound, the aminomethyl group at the C3 position is expected to preferentially occupy the equatorial position in the chair conformation. This minimizes steric hindrance with the axial hydrogens at the C1 and C5 positions.

The N-CBZ group introduces a degree of planar character to the nitrogen atom due to resonance with the carbonyl group. This can influence the ring's puckering and the rotational barrier around the N-C(O) bond. However, the fundamental chair conformation of the piperidine ring is expected to be maintained.

Below is a diagram illustrating the predicted lowest energy chair conformation of this compound.

Caption: Predicted Chair Conformation

Synthesis and Spectroscopic Characterization

A common and efficient route to this compound involves the protection of the commercially available (S)-3-aminomethylpiperidine.

Proposed Synthetic Protocol

This protocol is based on standard procedures for the N-protection of amines.

Reaction:

(S)-3-aminomethylpiperidine + Benzyl Chloroformate → this compound

Materials and Reagents:

-

(S)-3-aminomethylpiperidine

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (DCM) or other suitable solvent

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-3-aminomethylpiperidine in a suitable solvent such as dichloromethane.

-

Add an aqueous solution of sodium bicarbonate to the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Caption: Synthetic Workflow

Spectroscopic Characterization

The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the piperidine ring, the aminomethyl group, the benzyl group of the CBZ moiety, and the primary amine protons. The chemical shifts and coupling constants will be indicative of the chair conformation. |

| ¹³C NMR | Resonances for all the unique carbon atoms in the molecule, including the carbonyl carbon of the CBZ group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| FT-IR Spectroscopy | Characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the carbamate, and C-H stretches of the aliphatic and aromatic portions of the molecule. |

| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric purity of the (S)-enantiomer.[5] |

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a variety of biologically active molecules. Its constrained conformation and the presence of a primary amine make it an ideal scaffold for:

-

CNS Agents: The piperidine moiety is a common feature in drugs targeting the central nervous system. The specific stereochemistry of this compound can lead to selective interactions with receptors and enzymes in the brain.[3]

-

Enzyme Inhibitors: The aminomethyl group can be elaborated to incorporate pharmacophores that interact with the active sites of enzymes.

-

Peptidomimetics: The rigid piperidine ring can be used to mimic peptide turns and loops, leading to more stable and orally bioavailable drug candidates.

Conclusion

This compound is a chiral building block of significant interest to the pharmaceutical industry. This guide has provided a detailed overview of its molecular structure, with a focus on its predicted conformational preferences. The piperidine ring is expected to adopt a chair conformation with the aminomethyl substituent in the equatorial position to minimize steric interactions. A reliable synthetic protocol and the necessary analytical techniques for its characterization have also been outlined. A thorough understanding of the structural and conformational properties of this molecule is paramount for its effective utilization in the rational design of novel therapeutics.

References

- Google Patents. (CN104034814B) The HPLC analytical approach of 3-amino piperidine.

-

MySkinRecipes. Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride. Available from: [Link]

-

LookChem. 3-Aminomethyl-1-N-Cbz-piperidine. Available from: [Link]

-

LookChem. 3-Aminomethyl-1-N-Cbz-piperidine. Available from: [Link]

-

PubChem. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. Available from: [Link]

-

LookChem. 3-Aminomethyl-1-N-Cbz-piperidine. Available from: [Link]

-

PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

Sources

- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 2. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Aminomethyl-1-N-Cbz-piperidine|lookchem [lookchem.com]

- 5. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 6. (R)-3-AMINO-1-N-CBZ-PIPERIDINE(1044560-96-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to (S)-1-CBZ-3-AMINOMETHYL-PIPERIDINE: Synthesis, Characterization, and Application

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of (S)-1-Cbz-3-(aminomethyl)piperidine, a chiral building block of significant interest in modern medicinal chemistry and pharmaceutical development. The document details the compound's core identity, including its CAS number and synonyms, physicochemical properties, and detailed synthetic methodologies. Emphasis is placed on the rationale behind experimental choices and the establishment of self-validating analytical protocols to ensure scientific integrity. Furthermore, this guide explores the compound's critical role as a versatile intermediate in the synthesis of complex, biologically active molecules, particularly those targeting the central nervous system (CNS). This content is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of this important synthetic scaffold.

Core Identification and Physicochemical Properties

The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. (S)-1-Cbz-3-(aminomethyl)piperidine is a chiral molecule whose nomenclature and registration can vary. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and its functionalization with a protected amine offers a versatile handle for synthetic elaboration.[1][2]

Nomenclature and CAS Information

The Chemical Abstracts Service (CAS) number for the racemic version of this compound is most commonly cited. The specific (S)-enantiomer may be referenced by its salt form or by supplier-specific identifiers. It is crucial for researchers to verify the stereochemistry of the material they are using.

| Identifier | Value | Description |

| Chemical Name | Benzyl (S)-3-(aminomethyl)piperidine-1-carboxylate | IUPAC-preferred name for the (S)-enantiomer. |

| CAS Number | 315717-76-1[3][4] | Commonly cited for the racemic mixture, (±)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate. |

| CAS Number (HCl Salt) | 1217774-98-5[5] | Specific to the hydrochloride salt of the (S)-enantiomer. |

| Molecular Formula | C₁₄H₂₀N₂O₂[3][4] | - |

| Molecular Weight | 248.32 g/mol [3][4] | - |

Common Synonyms:

-

(S)-1-Cbz-3-Aminomethylpiperidine[3]

-

Benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate

-

(S)-3-(Aminomethyl)piperidine-1-carboxylic acid benzyl ester[3]

-

1-N-CBZ-3-(S)-(aminomethyl)piperidine

Physicochemical Data

The physical properties of this compound are essential for its handling, reaction setup, and purification.

| Property | Value | Source/Comment |

| Appearance | Solid / Colorless to light yellow oil | Appearance can vary based on purity and residual solvent. The racemic free base is often a liquid, while the pure enantiomer can be isolated as a solid. |

| Purity | ≥95% | Typically determined by HPLC and/or NMR. Chiral HPLC is required for enantiomeric excess determination. |

| Storage | Store at 2-8°C under an inert atmosphere[6] | The compound is sensitive to air and moisture. Proper storage is critical to prevent degradation. |

| InChI Key | PAIJQGYSIGOWOF-UHFFFAOYSA-N[3][4] | For the racemic structure. The key for the enantiomer will differ in its stereochemical layer. |

Synthesis and Mechanistic Rationale

The synthesis of enantiomerically pure (S)-1-Cbz-3-(aminomethyl)piperidine is a non-trivial process that requires careful control of stereochemistry. The primary strategies involve either starting from a chiral precursor or resolving a racemic mixture. Enzymatic methods are also emerging as powerful alternatives.[7]

Overview of Synthetic Strategies

-

Chiral Pool Synthesis: This is often the most efficient approach, utilizing a readily available chiral starting material. A common precursor is (S)-Nipecotic acid or its derivatives. The carboxylic acid functionality can be converted to a primary amine via intermediates like an amide or nitrile, followed by reduction.

-

Asymmetric Synthesis: Methods such as rhodium-catalyzed reductive transamination can produce chiral piperidines with high enantiomeric excess.[8]

-

Enzymatic Resolution/Reduction: Biocatalysis using enzymes like ketoreductases or transaminases can offer high stereoselectivity under mild conditions, representing a green and efficient synthetic route.[9]

Detailed Synthetic Protocol: Reduction of (S)-1-Cbz-piperidine-3-carbonitrile

This protocol illustrates a common laboratory-scale synthesis. The causality behind the choice of reagents is critical: the Cbz group is chosen for its stability under reducing conditions that target the nitrile, and its subsequent ease of removal via hydrogenolysis.

Step 1: Synthesis of (S)-1-Cbz-piperidine-3-carbonitrile (Precursor) This precursor is typically derived from (S)-3-hydroxypiperidine through a multi-step sequence involving N-protection, conversion of the alcohol to a leaving group (e.g., tosylate), and subsequent nucleophilic substitution with a cyanide source.

Step 2: Reduction of the Nitrile to the Primary Amine

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve (S)-1-Cbz-piperidine-3-carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Rationale: THF is an excellent aprotic solvent for hydride reductions, being relatively unreactive and capable of dissolving both the substrate and the reducing agent complex. A dry, inert atmosphere is essential as hydride reagents react violently with water.

-

Reduction: Cool the solution to 0°C using an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄, ~2.0 eq) in THF dropwise, ensuring the internal temperature does not exceed 10°C.

-

Rationale: LiAlH₄ is a potent reducing agent capable of converting nitriles to primary amines.[10] The reaction is highly exothermic, necessitating slow, controlled addition at reduced temperature to prevent runaway reactions and side product formation.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This is the Fieser workup method.

-

Rationale: This specific quenching procedure is critical for safety and for generating a granular, easily filterable aluminum salt precipitate, simplifying the workup process.

-

Isolation and Purification: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product, (S)-1-Cbz-3-(aminomethyl)piperidine.

Synthetic Workflow Diagram

Caption: A representative multi-step synthesis pathway.

Analytical Characterization: A Self-Validating System

Ensuring the identity, purity, and stereochemical integrity of the final compound is non-negotiable. A combination of analytical techniques should be employed, creating a self-validating system where each method corroborates the others.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The integration of proton signals should match the expected number of hydrogens in each environment, and the chemical shifts will be characteristic of the Cbz-protected aminomethyl piperidine structure.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula (C₁₄H₂₀N₂O₂). High-resolution MS (HRMS) can confirm the elemental composition to within a few parts per million.

-

High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method is used to determine the chemical purity of the compound, separating it from any starting materials or byproducts.

-

Chiral HPLC: This is the most critical technique for this molecule. Using a chiral stationary phase, it is possible to separate the (S) and (R) enantiomers, allowing for the precise determination of the enantiomeric excess (e.e.), which should be >98% for high-quality material.[8]

A self-validating protocol dictates that the material must pass all tests. For instance, a compound that shows a single peak by standard HPLC but is a 50:50 mixture by chiral HPLC is not the desired product. Likewise, a sample with high e.e. but incorrect NMR signals indicates a structural impurity.

Applications in Drug Discovery and Medicinal Chemistry

Piperidine and its derivatives are among the most important heterocyclic scaffolds in drug design, present in numerous FDA-approved pharmaceuticals.[2] (S)-1-Cbz-3-(aminomethyl)piperidine serves as a valuable chiral building block for introducing a constrained, basic amine into a larger molecule, which is often crucial for target binding and modulating physicochemical properties like solubility.

Role as a Chiral Building Block

-

Structural Rigidity: The piperidine ring provides a semi-rigid conformational constraint, which can reduce the entropic penalty of binding to a biological target, thereby increasing potency.

-

Pharmacophore Presentation: The stereocenter and the aminomethyl side chain are presented in a well-defined three-dimensional orientation, allowing for precise interaction with chiral biological receptors.

-

Modulation of pKa and Lipophilicity: The basic nitrogen of the aminomethyl group can be crucial for forming salt bridges with acidic residues in a protein target. The Cbz group can be removed at a later synthetic stage to unmask this functionality.

Therapeutic Targets and Case Studies

This building block and its analogues are employed in the synthesis of compounds targeting a wide range of diseases.

-

Central Nervous System (CNS) Agents: The piperidine scaffold is common in drugs that target CNS receptors. Analogues of this compound are used to develop agents for treating pain, depression, and other neurological disorders.[11][12]

-

Protease Inhibitors: The constrained amine can be incorporated into peptidomimetic structures to target the active sites of proteases, relevant in antiviral and anticancer therapies.

-

Sigma (σ) Receptor Ligands: Piperidine derivatives have been extensively investigated as ligands for sigma receptors, which are implicated in various neurological conditions and have potential as targets for cancer therapy.[13]

Logical Application Pathway

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Aminomethyl-1-N-Cbz-piperidine|lookchem [lookchem.com]

- 4. 3-Aminomethyl-1-N-Cbz-piperidine | CymitQuimica [cymitquimica.com]

- 5. 1217774-98-5|(S)-Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 6. 876461-55-1|(S)-Benzyl 3-aminopiperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 7. research.manchester.ac.uk [research.manchester.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. 3-Aminomethyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 11. Benzyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride [myskinrecipes.com]

- 12. chemimpex.com [chemimpex.com]

- 13. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Imperative of Stereochemical Integrity

An In-Depth Technical Guide to the Chiral Purity Analysis of (S)-1-CBZ-3-AMINOMETHYL-PIPERIDINE

In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] The tragic case of thalidomide in the mid-20th century, where one enantiomer was sedative while the other was a potent teratogen, remains a stark reminder of this principle.[1]

This compound is a valuable chiral building block, frequently employed in the synthesis of complex pharmaceutical agents.[2][3][4] Its stereochemical configuration is integral to the final structure and efficacy of the active pharmaceutical ingredient (API). Therefore, the ability to accurately and reliably quantify its chiral purity—specifically, the enantiomeric excess (e.e.) of the desired (S)-enantiomer over the undesired (R)-enantiomer—is a non-negotiable requirement in quality control and regulatory compliance.

This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals on the principles, methodologies, and validation of analytical procedures for determining the chiral purity of this compound. We will move beyond simple protocols to explore the underlying scientific principles, ensuring that the chosen methods are not only precise but also robust and trustworthy.

The Principle of Chiral Recognition

Enantiomers possess identical physical properties (e.g., boiling point, solubility, refractive index) in an achiral environment, making their separation or differentiation impossible with standard analytical techniques.[5] Chiral analysis hinges on the principle of chiral recognition , where a chiral environment is introduced to interact differently with each enantiomer.[6] This interaction creates transient diastereomeric complexes with different energy states, which can then be separated or distinguished.

This is typically achieved in one of two ways:

-

Direct Methods: The analyte enantiomers are passed through a system containing a single, pure enantiomer of another chiral compound, known as the chiral selector. This is the basis of chiral chromatography.[1]

-

Indirect Methods: The analyte enantiomers are first reacted with a chiral derivatizing agent to form covalent diastereomers, which can then be separated by standard, achiral chromatography.[7] However, direct methods are often preferred to avoid potential kinetic resolution or racemization during derivatization.

Caption: Chiral selector forms diastereomeric complexes of differing stability, enabling separation.

The Primary Workhorse: Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for chiral purity analysis due to its high resolution, sensitivity, and broad applicability.[8] The method's success is almost entirely dependent on the selection of the Chiral Stationary Phase (CSP), which acts as the chiral selector.

Expertise in Action: Selecting the Right Chiral Stationary Phase (CSP)

For a molecule like this compound, which contains a carbamate group, a secondary amine within the piperidine ring (once deprotected, but the Cbz group itself is a key interaction site), and a primary amine, polysaccharide-based CSPs are the most logical and effective starting point.

-

Causality: Polysaccharide CSPs, typically derivatives of cellulose or amylose coated or bonded to a silica support, possess helical polymer structures that form well-defined chiral grooves.[8][9] Chiral recognition occurs through a combination of interactions between the analyte and the CSP, including hydrogen bonding, dipole-dipole interactions, π-π stacking (with the Cbz group's phenyl ring), and steric hindrance. The carbamate moieties on the polysaccharide selector play a crucial role in these interactions. Columns such as Daicel's CHIRALPAK® series or Phenomenex's Lux® series are industry standards for this class of compounds.[8][10]

A Systematic Approach to Method Development

A robust method is not found by chance; it is developed through a systematic process.

-

Column Screening: Test a small, diverse set of polysaccharide-based columns (e.g., those with 3,5-dimethylphenylcarbamate or 3,5-dichlorophenylcarbamate selectors) to find initial "hits".[10][11]

-

Mobile Phase Optimization: Normal-phase chromatography (using non-polar solvents like hexane or heptane with a polar alcohol modifier like isopropanol or ethanol) is often the most successful mode for these compounds. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and adjusting its concentration is the primary tool for optimizing retention and resolution.

-

The Critical Role of Additives: The basic nature of the aminomethyl-piperidine moiety can lead to poor peak shape (tailing) due to strong interactions with residual silanols on the silica support. Adding a small amount of a basic competitor, like diethylamine (DEA), to the mobile phase can dramatically improve peak symmetry. Conversely, an acidic additive like trifluoroacetic acid (TFA) can protonate the amine, altering its interaction with the CSP and sometimes enhancing resolution.[11][12]

Caption: Systematic workflow for developing a robust chiral HPLC method.

Experimental Protocol: Chiral HPLC Analysis

This protocol is a representative example based on established methodologies for similar N-Cbz protected amines.

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent, with UV detector.

-

Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) = 80 / 20 / 0.1 (v/v/v). All solvents must be HPLC grade.

-

System Equilibration: Purge the system and equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

-

Sample Preparation:

-

Standard Solution: Prepare a solution of a racemic standard of 1-CBZ-3-Aminomethyl-piperidine at approximately 1.0 mg/mL in the mobile phase.

-

Test Solution: Prepare the this compound sample at approximately 1.0 mg/mL in the mobile phase.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 215 nm (for the carbamate chromophore).

-

Injection Volume: 10 µL.

-

-

Analysis & Data Processing:

-

Inject the racemic standard to confirm the retention times of both the (S) and (R) enantiomers and to calculate the resolution (Rs).

-

Inject the test sample.

-

Integrate the peak areas for both enantiomers. The enantiomeric excess (% e.e.) is calculated as:

-

% e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

-

-

| Parameter | Typical Value | Rationale |

| Column | CHIRALPAK® IC | Proven selectivity for carbamate-containing compounds. |

| Mobile Phase | Hexane/IPA/DEA (80/20/0.1) | Normal phase for good interaction; DEA for peak shape. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing speed and efficiency. |

| Temperature | 25 °C | Provides reproducible retention times; lower temps can improve Rs. |

| Detection | UV at 215 nm | High absorbance region for the Cbz protecting group. |

| Expected Rt (S) | ~ 12 min | Varies with exact conditions. |

| Expected Rt (R) | ~ 15 min | Varies with exact conditions. |

| Resolution (Rs) | > 2.0 | A value > 1.5 is acceptable, >2.0 provides baseline separation. |

Orthogonal Confirmation: NMR with Chiral Solvating Agents

Trustworthiness in analytical science is bolstered by orthogonal verification—using a method with a fundamentally different mechanism to confirm a result. Nuclear Magnetic Resonance (NMR) spectroscopy with Chiral Solvating Agents (CSAs) provides this confirmation without requiring physical separation.[13]

-

Causality: A CSA is an enantiomerically pure compound that forms rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube. Because these transient complexes are diastereomers, they have distinct magnetic environments. This results in the splitting of a single proton signal from the racemic analyte into two separate signals, one for each enantiomer. The enantiomeric excess can be determined by integrating these two signals.[14][15] For our target molecule, protons on the Cbz group or near the chiral center are likely to show the largest chemical shift difference (ΔΔδ).

Caption: Workflow for chiral purity analysis by NMR using a Chiral Solvating Agent (CSA).

Experimental Protocol: ¹H NMR Analysis with CSA

-

Preparation: In a clean NMR tube, dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum to serve as a baseline.

-

CSA Addition: Add a suitable CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) in a stoichiometric amount (typically 1.0 to 2.0 equivalents).

-

Equilibration: Gently mix the sample and allow it to equilibrate for 5-10 minutes.

-

Final Spectrum: Acquire a second ¹H NMR spectrum.

-

Analysis: Identify a well-resolved proton signal that has split into two peaks. Carefully integrate both peaks. Calculate the % e.e. using the same formula as for HPLC, substituting peak integrals for areas.

Trustworthiness through Validation: Adhering to ICH Q2(R2) Guidelines

An unvalidated analytical method produces a number, but a validated method produces a reliable result. Validation demonstrates that the analytical procedure is fit for its intended purpose.[16] The International Council for Harmonisation (ICH) guideline Q2(R2) provides the global standard for this process.[16][17][18][19]

Caption: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.

Key Validation Parameters for Chiral Purity Methods

| Validation Parameter | Objective & Procedure | Typical Acceptance Criteria |

| Specificity | Demonstrate that the method can unequivocally assess the (S)-enantiomer in the presence of the (R)-enantiomer and other potential impurities. This is proven by achieving baseline resolution between the enantiomer peaks.[17] | Resolution (Rs) between enantiomer peaks should be ≥ 2.0. |

| Limit of Quantitation (LOQ) | Determine the lowest concentration of the (R)-enantiomer that can be measured with acceptable precision and accuracy. This is typically established by analyzing samples with known low levels of the undesired enantiomer. | Signal-to-Noise ratio > 10; Precision (%RSD) ≤ 10%. |

| Linearity | Confirm a proportional relationship between detector response and the concentration of the (R)-enantiomer over a specified range (e.g., from LOQ to 200% of the specification limit). | Correlation coefficient (r²) ≥ 0.99. |

| Accuracy | Measure the closeness of the test results to the true value. This is assessed by analyzing samples spiked with known amounts of the (R)-enantiomer and calculating the percent recovery. | Recovery should be within 90.0% to 110.0% for the minor enantiomer. |

| Precision | Assess the degree of scatter in the results from multiple analyses of the same sample. This includes repeatability (same day, same analyst) and intermediate precision (different days, different analysts).[17] | Repeatability: %RSD ≤ 10% for the minor enantiomer at the specification limit.[17] |

| Robustness | Demonstrate the method's reliability with respect to small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±5%).[18] | System suitability parameters (e.g., resolution, retention time) should remain within predefined limits. |

Conclusion

The determination of the chiral purity of this compound is a critical step in ensuring the quality, safety, and efficacy of the pharmaceuticals derived from it. A robust analytical strategy relies on the high-resolving power of chiral HPLC , preferably using polysaccharide-based stationary phases, as the primary quantitative tool. The confidence in these results should be reinforced by an orthogonal method , such as ¹H NMR with a chiral solvating agent, which provides confirmation through a different physical principle. Finally, the entire analytical procedure must be underpinned by a rigorous validation process according to ICH guidelines, transforming the method from an academic exercise into a self-validating system that guarantees trustworthy and defensible data. This multi-faceted approach ensures that the stereochemical integrity of this vital building block is maintained from laboratory to final product.

References

-

Wikipedia. Chiral analysis. [Link]

-

Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

-

Rotachrom Technologies. (2023). The Secrets to Mastering Chiral Chromatography. [Link]

-

Springer Nature Experiments. Chiral Recognition in Separation Science: An Overview. [Link]

-

Chromedia. PRINCIPLES of CHIRAL SEPARATION. [Link]

-

PubMed Central (PMC). (2021). Chirality Sensing of N-Heterocycles via 19F NMR. [Link]

-

International Council for Harmonisation (ICH). (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. [Link]

-

IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

-

MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

-

European Medicines Agency (EMA). (2022). ICH guideline Q14 on analytical procedure development. [Link]

-

IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

-

UNIPI. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

-

Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. [Link]

-

YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

PubMed. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

-

PubMed Central (PMC). (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

-

National Institutes of Health (NIH). (2019). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. [Link]

-

International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

-

PubMed Central (PMC). (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

-

ResearchGate. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

-

Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

National Institutes of Health (NIH). (1995). Chiral separation of nipecotic acid amides. [Link]

-

ResearchGate. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Importance of High-Purity N-Cbz-Piperidine-2-carboxylic Acid in Chemical Synthesis. [Link]

-

PubMed. (2018). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

-

ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

-

RSC Publishing. (1998). A new method for the enantiomeric excess determination of chiral trisubstituted allenes by 195Pt NMR of trans-dichloroplatinum(II) complexes. [Link]

- Google Patents. (2011). Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

-

Amerigo Scientific. 3-Aminomethyl-1-N-cbz-piperidine. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. PRINCIPLES of CHIRAL SEPARATION - Chromedia [chromedia.org]

- 6. Chiral Recognition in Separation Science: An Overview | Springer Nature Experiments [experiments.springernature.com]

- 7. Chiral analysis - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. yakhak.org [yakhak.org]

- 11. researchgate.net [researchgate.net]

- 12. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chirality Sensing of N-Heterocycles via 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. database.ich.org [database.ich.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. database.ich.org [database.ich.org]

- 19. intuitionlabs.ai [intuitionlabs.ai]

The Enantioselective Synthesis of (S)-1-Cbz-3-Aminomethyl-piperidine: A Technical Guide for Drug Development Professionals

Foreword: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine moiety is a cornerstone of modern pharmacology, present in a vast array of therapeutic agents. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. When substituted at the 3-position with a chiral center, as in (S)-1-Cbz-3-aminomethyl-piperidine, the precise stereochemical orientation becomes paramount for biological activity and selectivity. This guide provides an in-depth technical overview of the synthetic evolution of this critical chiral building block, from classical resolution to modern asymmetric methodologies, tailored for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of enantiomerically pure this compound presents a central challenge: the stereoselective formation of the C3 stereocenter. A retrosynthetic analysis reveals several key disconnection points and strategic approaches that have been historically and currently employed.

Caption: Retrosynthetic pathways to this compound.

The primary strategies for obtaining the desired (S)-enantiomer are:

-

Chiral Resolution: Separation of a racemic mixture of 3-aminomethyl-piperidine or its derivatives.

-

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material.

-

Asymmetric Synthesis: Creation of the stereocenter using a chiral catalyst or auxiliary.

This guide will delve into the practical execution of these strategies, highlighting the evolution of techniques towards greater efficiency and stereocontrol.

The Classical Approach: Resolution of Racemic 3-Aminomethyl-piperidine

Historically, the most straightforward method to access enantiomerically pure amines was through the resolution of racemates using a chiral resolving agent. This method, while robust, is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.

Synthesis of Racemic 3-Aminomethyl-piperidine

A common route to the racemic parent amine involves the reduction of a nitrile or amide precursor. For instance, the reduction of piperidine-3-carboxamide with a powerful reducing agent like lithium aluminum hydride (LAH) provides 3-aminomethyl-piperidine.[1]

Experimental Protocol: Reduction of Piperidine-3-carboxamide

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition: A solution of piperidine-3-carboxamide in anhydrous THF is added dropwise to the LAH suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield racemic 3-aminomethyl-piperidine.

Chiral Resolution using Di-p-toluoyl-D-tartaric Acid

The resolution of racemic 3-aminomethyl-piperidine can be achieved by fractional crystallization with a chiral acid, such as di-p-toluoyl-D-tartaric acid. The diastereomeric salts exhibit different solubilities, allowing for their separation.

Experimental Protocol: Resolution of 3-Aminomethyl-piperidine

-

Salt Formation: A solution of racemic 3-aminomethyl-piperidine in a suitable solvent (e.g., methanol or ethanol) is treated with a solution of di-p-toluoyl-D-tartaric acid in the same solvent.

-

Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to liberate the free (S)-3-aminomethyl-piperidine, which is then extracted into an organic solvent.

-

Protection: The resulting enantiomerically enriched amine is then protected with a Cbz group using benzyl chloroformate under Schotten-Baumann conditions to yield this compound.

Modern Asymmetric Syntheses: Moving Beyond Resolution

While effective, classical resolution is often inefficient. Modern synthetic chemistry has focused on developing highly stereoselective methods that directly produce the desired enantiomer, maximizing yield and atom economy.

Chemo-enzymatic Dearomatization of Pyridines

A powerful and increasingly popular strategy involves the chemo-enzymatic dearomatization of pyridines.[2] This approach combines the versatility of chemical synthesis with the high stereoselectivity of biocatalysis.[2]

Caption: Chemo-enzymatic approach to chiral piperidines.

This methodology leverages an amine oxidase/ene-imine reductase cascade to convert an N-substituted tetrahydropyridine into a stereo-defined 3-substituted piperidine with high enantiomeric excess.[2]

Key Mechanistic Insights:

The key to the high enantioselectivity lies in the enzymatic cascade. An amine oxidase first oxidizes the tetrahydropyridine to a transient dihydropyridine intermediate. Subsequently, an ene-imine reductase stereoselectively reduces the imine moiety, establishing the C3 stereocenter with high fidelity. The choice of enzymes and the N-substituent on the pyridine ring are critical for achieving the desired stereochemical outcome.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

Another cutting-edge approach involves a rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine with a boronic acid.[3][4] This method allows for the direct installation of a substituent at the 3-position with excellent enantiocontrol.[3][4]

Experimental Workflow: Rh-Catalyzed Asymmetric Synthesis

-

Preparation of the Dihydropyridine: Pyridine is partially reduced and N-protected to form a suitable dihydropyridine substrate.

-

Asymmetric Reductive Heck Reaction: The dihydropyridine is subjected to a rhodium-catalyzed reaction with an appropriate boronic acid in the presence of a chiral phosphine ligand. This step creates the C3-substituted tetrahydropyridine with high enantioselectivity.

-

Reduction: The resulting tetrahydropyridine is then reduced to the corresponding piperidine.

-

Functional Group Manipulation: Further chemical transformations are carried out to convert the substituent into an aminomethyl group and protect the piperidine nitrogen with a Cbz group.

| Parameter | Classical Resolution | Chemo-enzymatic Dearomatization | Rh-Catalyzed Asymmetric Heck Reaction |

| Max. Yield | 50% | >90% | High |

| Stereoselectivity | Dependent on crystallization | Excellent (often >99% ee) | Excellent (often >95% ee) |

| Atom Economy | Poor | Good | Good |

| Scalability | Can be challenging | Good | Moderate |

| Reagents | Stoichiometric chiral acid | Biocatalysts, mild conditions | Transition metal catalyst, chiral ligand |

Table 1: Comparison of Synthetic Strategies.

Characterization and Quality Control

Regardless of the synthetic route employed, rigorous characterization of the final product is essential.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

-

Mass Spectrometry: To verify the molecular weight.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final compound.

-

Optical Rotation: To measure the specific rotation, which should be consistent with the literature values for the pure (S)-enantiomer.

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from its classical resolution-based origins. Modern chemo-enzymatic and transition-metal-catalyzed methods now offer highly efficient and stereoselective routes to this valuable chiral building block. For drug development professionals, the choice of synthetic strategy will depend on factors such as scale, cost, and the availability of specialized catalysts and enzymes. The continued development of novel asymmetric methodologies promises to further streamline the synthesis of this and other critical chiral piperidines, accelerating the discovery of new and improved therapeutics.

References

- Ramapanicker, R. et al. Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry.

- Jackson, R. F. W. et al. Synthesis of Piperidines using Organometallic Chemistry. White Rose eTheses Online.

- BenchChem. A Comparative Guide to (S)-1-Boc-3-aminopiperidine and Other Chiral Amines in Asymmetric Synthesis.

- Gautam, L. N. et al. One-Pot Asymmetric Synthesis of Substituted Piperidines by Exocyclic Chirality Induction.

-

Sigman, M. S. et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

- Defense Technical Inform

-

Organic Chemistry Portal. Piperidine synthesis. [Link]

-

Sigman, M. S. et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

- WuXi AppTec. An asymmetric synthesis method for (R)

-

Turner, N. J. et al. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central. [Link]

- Pfizer Inc.

- Ito, H. et al. Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. Journal of the American Chemical Society.

- Rovis, T. et al. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PubMed Central.

-

Gautam, L. N. et al. Asymmetric synthesis of substituted NH-piperidines from chiral amines. RSC Publishing. [Link]

- BenchChem. Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers.

- University of Oxford.

- Zhang, X. et al. Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. PubMed Central.

- Tang, W. et al.

-

PubChem. tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. [Link]

Sources

- 1. 3-Aminomethyl-piperidine synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Chiral Piperidines

Introduction: The Piperidine Moiety as a Cornerstone of Modern Medicinal Chemistry

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its prevalence is a testament to its favorable physicochemical properties, metabolic stability, and its ability to form crucial interactions with biological targets.[1][3] The introduction of chirality to the piperidine ring elevates its significance, enabling a nuanced and highly specific modulation of pharmacological activity. This technical guide provides a comprehensive overview of the discovery and historical development of chiral piperidines, with a focus on the evolution of synthetic strategies that have enabled their widespread use in drug development. The stereochemistry of a drug molecule containing a piperidine can profoundly influence its efficacy, potency, and safety profile.[1][4]

The strategic introduction of a chiral center can lead to a multitude of benefits in drug design, including the modulation of physicochemical properties such as solubility and lipophilicity, which in turn affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][5] Furthermore, enantiomers of a chiral drug often exhibit different biological activities; one may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects.[1] Consequently, the ability to synthesize enantiomerically pure piperidines is of paramount importance.

The Dawn of Piperidine Chemistry: The Tale of Coniine

The history of chiral piperidines is inextricably linked to the alkaloid coniine, the toxic principle of poison hemlock (Conium maculatum).[6][7] Coniine holds a significant place in the annals of chemistry for two main reasons: it was the first alkaloid to have its chemical structure determined in 1881 and the first to be chemically synthesized in 1886.[7][8] This neurotoxic piperidine alkaloid is famously known as the substance used in the execution of the philosopher Socrates in 399 BC.[6][9]

The first synthesis of coniine was accomplished by the German chemist Albert Ladenburg in 1886.[6] This seminal work, while not enantioselective in its initial stages, laid the foundation for piperidine chemistry.

Ladenburg's Synthesis of (±)-Coniine (1886)

Ladenburg's approach was a landmark achievement in organic synthesis. The key steps were as follows:

-

Preparation of 2-Methylpyridine: Ladenburg heated N-methylpyridine iodide to high temperatures (250-300°C) to induce a rearrangement to 2-methylpyridine (α-picoline).[6]

-

Condensation with Acetaldehyde: He then performed a Knoevenagel-type condensation of 2-methylpyridine with acetaldehyde in the presence of anhydrous zinc chloride to yield 2-propenylpyridine.[6]

-

Reduction to Racemic Coniine: Finally, the 2-propenylpyridine was reduced using metallic sodium in ethanol to afford racemic (±)-coniine.[6]

-

Resolution of Enantiomers: To obtain the naturally occurring enantiomer, Ladenburg performed a fractional crystallization of the diastereomeric salts formed between racemic coniine and (+)-tartaric acid.[6]